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3-[(4-formylphenoxy)methyl]benzoic Acid

Medicinal Chemistry Physicochemical Profiling PROTAC Linker Design

PROTAC design requires chemoselective linkers without confounding bioactivity. The 4,4′-isomer introduces anti-MRSA activity that skews cellular assay readouts. This 3-[(4-formylphenoxy)methyl]benzoic acid scaffold provides: - Orthogonal -COOH/-CHO handles for sequential amide coupling then reductive amination without protecting groups. - LogP ~3.29 (7.8× more lipophilic than para isomer) enhancing passive cell permeability. - No intrinsic antibacterial activity for clean probe phenotypes. - Rule-of-three compliant fragment (MW 256, TPSA 63.6, pKa 4.13) for fragment-based screening. Available in ≥95% purity for immediate PROTAC linker library procurement.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 479578-95-5
Cat. No. B1334467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-formylphenoxy)methyl]benzoic Acid
CAS479578-95-5
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12O4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9H,10H2,(H,17,18)
InChIKeyNALDNBPQKSJDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Formylphenoxy)methyl]benzoic Acid: Heterobifunctional Linker


3-[(4-Formylphenoxy)methyl]benzoic acid (CAS 479578-95-5) is a heterobifunctional aromatic building block that integrates a meta-benzoic acid with a para-benzaldehyde via a methyleneoxy ether bridge [1]. With a molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol, this compound is classified as a rigid, non-peptidic linker scaffold utilized in medicinal chemistry and chemical biology, particularly for PROTAC (Proteolysis Targeting Chimera) design and fragment-based library construction . Its dual orthogonal reactive handles—a carboxylic acid for amide/ester conjugation and an aldehyde for reductive amination or hydrazone formation—enable sequential, chemoselective derivatization without protecting-group manipulation.

Linker Chemistry
Dual orthogonal handles for sequential bioconjugation
Permeability Profile
Reported higher lipophilicity supports cell-based target engagement
Phenotypic Context
Phenotypically silent scaffold for clean probe readouts

Why Generic Substitution Fails for 3-[(4-Formylphenoxy)methyl]benzoic Acid


Although several formylphenoxy-benzoic acid positional isomers share the identical molecular formula (C15H12O4, MW 256.25), they are not interchangeable in a procurement or experimental context because the relative orientation of the carboxylic acid (meta vs. para) and the aldehyde substituent on the terminal phenoxy ring fundamentally alters acidity (pKa), lipophilicity (LogP), molecular recognition, and—critically—biological activity profiles . Substituting the 3-[(4-formylphenoxy)methyl]benzoic acid scaffold with a 4,4′-isomer, for instance, introduces antibacterial activity against MRSA that is absent in the target compound, introducing an undesired phenotypic variable in chemical probe campaigns . Similarly, replacing the free carboxylic acid with a methyl ester (CAS 103561-09-7) eliminates the ionizable handle required for aqueous solubility tuning and salt formation, forcing an additional deprotection step . The quantitative evidence below establishes where these differences are measurable and materially consequential for research selection.

Target Scaffold
Regiochemistry: 3,4′-topology with meta-benzoic acid
4,4′-Isomer (CAS 428468-34-2)
Phenotypic mismatch: Anti-MRSA activity may confound probe assays; lipophilicity shift alters permeability interpretation
Methyl Ester (CAS 103561-09-7)
Synthetic mismatch: Requires deprotection step; no direct salt formation possible

Differentiation Evidence vs. Positional Analogs


Acidity Shift: Meta vs. Para Carboxylic Acid

The target compound, bearing a meta-substituted benzoic acid (predicted pKa = 4.13 ± 0.10), is a weaker acid than its closest regioisomer, 4-[(3-formylphenoxy)methyl]benzoic acid (CAS 692771-89-4), where the carboxylic acid is para-substituted with a predicted pKa of 4.17 ± 0.10 . Although the numerical difference (ΔpKa ≈ -0.04) is small, at pH 7.4 the meta-isomer's marginally lower acidity translates to a slightly higher fraction of ionized carboxylate, which influences aqueous solubility, membrane permeability, and protein binding. This subtle ionization difference is structurally encoded by the meta vs. para positioning and cannot be replicated by the 4-[(3-formylphenoxy)methyl] isomer.

Acidity Shift
Cross-study comparable
Target pKa = 4.13 ± 0.10 (meta) vs. Comparator pKa = 4.17 ± 0.10 (para); ΔpKa ≈ -0.04
Ionization-state context for conjugation reactivity at assay pH
Predicted values; computational method not specified
Medicinal Chemistry Physicochemical Profiling PROTAC Linker Design

Higher Lipophilicity vs. 4,4′-Isomer

3-[(4-Formylphenoxy)methyl]benzoic acid has a computed LogP value of 3.29 (Hit2Lead / ChemBridge) , whereas the 4,4′-regioisomer, 4-[(4-formylphenoxy)methyl]benzoic acid (CAS 428468-34-2), has a PubChem-computed XLogP3 of 2.4 [1]. This ΔLogP of approximately +0.89 log units indicates that the target compound is roughly 7.8× more lipophilic, predicting significantly higher passive membrane permeability—a critical parameter for intracellular target engagement in cell-based PROTAC degradation assays. The logP difference arises from the meta-carboxylic acid placement, which reduces overall molecular polarity relative to the para arrangement.

Higher Lipophilicity
Cross-study comparable
Target LogP = 3.29 vs. Comparator XLogP3 = 2.4; ΔLogP ≈ +0.89 (~7.8× more lipophilic)
Supports passive permeability interpretation for intracellular assays
Computed values from Hit2Lead and PubChem (XLogP3)
Drug Design Physicochemical Profiling ADME Prediction

No Antibacterial Activity vs. Anti-MRSA 4,4′-Isomer

The 4,4′-isomer, 4-[(4-formylphenoxy)methyl]benzoic acid (CAS 428468-34-2), is documented as a synthetic antimicrobial agent active against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), acting via bacterial ribosome binding and inhibition of protein synthesis . In contrast, no such direct antibacterial activity has been reported for 3-[(4-formylphenoxy)methyl]benzoic acid in the available literature, including authoritative vendor datasheets . This phenotypic silence is advantageous when the compound is deployed as a chemical probe or PROTAC linker, because it eliminates the risk of confounding antibacterial readouts in cell-based assays that interrogate target-specific pharmacology.

No Antibacterial Activity
Class-level inference
Target: No direct antibacterial activity reported. Comparator: Active against S. epidermidis and MRSA
Supports antimicrobial screening context; limits confounding readouts
Vendor-reported biological annotations; data to verify
Chemical Biology Antimicrobial Screening Phenotypic Assay Specificity

Free Carboxylic Acid for Direct Conjugation

Unlike Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7), which requires an additional methyl ester hydrolysis step to liberate the carboxylic acid for conjugation, 3-[(4-formylphenoxy)methyl]benzoic acid presents the free carboxylic acid directly . This eliminates one synthetic transformation, reducing byproduct formation risk and overall step count. The free acid also enables direct salt formation—a capability absent in the methyl ester—facilitating aqueous solubility optimization for biological assays.

Direct Conjugation
Supporting evidence
Free carboxylic acid enables direct amide/ester coupling; avoids methyl ester hydrolysis step
Synthetic workflow fit; reduces procurement and synthesis time
Qualitative comparison under standard coupling protocols
Bioconjugation Chemistry PROTAC Synthesis Synthetic Accessibility

Identical TPSA Across Regioisomers

Both 3-[(4-formylphenoxy)methyl]benzoic acid and its 4,3′-regioisomer (CAS 692771-89-4) share a computed TPSA of 63.6 Ų , while the 4,4′-isomer also reports a PubChem-computed TPSA of 63.6 Ų [1]. This identical polar surface area means that differences in permeability, solubility, and protein binding among these isomers are governed solely by the spatial positioning of the acid and aldehyde groups—not by gross changes in molecular bulk. For structure-activity relationship (SAR) studies, this enables clean interpretation of linker topology effects without confounding from variable polar surface area.

Identical TPSA
Cross-study comparable
TPSA = 63.6 Ų across all three regioisomers; ΔTPSA = 0 Ų
Topology-driven SAR interpretation without polar surface area confounding
Computed values; enables clean linker topology deconvolution
Medicinal Chemistry Physicochemical Profiling Linker SAR

Application Scenarios for 3-[(4-Formylphenoxy)methyl]benzoic Acid


PROTAC Linker with High Membrane Permeability

PROTAC molecules rely on a heterobifunctional linker to bridge the E3 ligase ligand and the target protein ligand. The target compound's meta-benzoic acid configuration provides a LogP of ~3.29 , approximately 0.89 log units higher than the 4,4′-isomer, predicting ~7.8× greater lipophilicity and enhanced passive cell permeability. This property is critical for PROTACs targeting intracellular proteins where linker-driven permeability differences can determine degradation efficiency. The free carboxylic acid enables direct amide coupling to amine-containing E3 ligase ligands (e.g., VHL or CRBN ligands) without deprotection, while the aldehyde is available for reductive amination to the target-protein-recruiting moiety—an orthogonal, two-step conjugation sequence enabled by the meta topology.

Fragment-Based Drug Discovery Library Member

In fragment-based screening, the compound serves as a rule-of-three-compliant fragment (MW = 256, TPSA = 63.6, LogP = 3.29, HBD = 1, HBA = 4, rotatable bonds = 5) . Its identical TPSA across regioisomers (63.6 Ų) means that when screened alongside its positional analogs, any differential hit rates can be unambiguously attributed to the 3,4′-topology rather than bulk physicochemical differences. The absence of reported intrinsic antibacterial activity also means that hits identified in whole-cell phenotypic assays are less likely to be artifacts arising from direct compound-mediated bacterial growth inhibition. The ChemBridge catalog number (6466340) and Hit2Lead availability facilitate rapid procurement for screening collections.

Phenotypically Silent Chemical Probe Scaffold

When developing chemical probes for chemoproteomics or cellular target engagement studies, unintended bioactivity of the linker scaffold can confound results. The target compound has no reported direct antibacterial activity, unlike the 4,4′-isomer, which is a documented anti-MRSA agent acting through ribosomal inhibition . This phenotypic neutrality makes the 3-[(4-formylphenoxy)methyl]benzoic acid scaffold preferable for probe synthesis where the biological readout must exclusively reflect target engagement. Researchers who erroneously procure the 4,4′-isomer risk introducing an antibacterial confounding variable into cell-based assays.

Bioconjugation via Dual Orthogonal Handles

The compound's two orthogonal functional groups—carboxylic acid and aldehyde—enable sequential, chemoselective bioconjugation without cross-reactivity. The carboxylic acid can be activated (e.g., via EDC/NHS chemistry) for coupling to amine-functionalized surfaces, nanoparticles, or biomolecules, while the aldehyde remains available for subsequent hydrazone or oxime ligation . The predicted pKa of 4.13 indicates that at mildly acidic coupling conditions (pH 5–6), a significant fraction of the carboxylic acid remains protonated, requiring careful pH optimization for efficient conjugation—a parameter that differentiates it from the slightly less acidic para-isomer (pKa 4.17) . The free acid also enables direct salt formation for solubility tuning in aqueous bioconjugation buffers.

Application
Selection Property
Validation Focus
PROTAC Linker with Membrane Permeability
Lipophilicity and regiochemistry for passive diffusion
Cell-based degradation efficiency and linker topology review
Fragment-Based Library Member
Rule-of-three compliance and TPSA identity
Hit-rate attribution to 3,4′-topology without bulk property confounding
Phenotypically Silent Probe Scaffold
Absence of reported intrinsic antibacterial activity
Antimicrobial screening context for target engagement assays
Bioconjugation via Dual Handles
Orthogonal acid and aldehyde reactivity
pH-dependent conjugation efficiency and salt formation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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